Selepressin acetate

GPCR pharmacology Vasopressin receptor Binding affinity

Researchers modeling septic shock or distributive shock require vasopressors without confounding V2-mediated antidiuresis or platelet activation. Selepressin acetate (FE 202158) is a synthetic nonapeptide V1A full agonist engineered to avoid these off-target effects. - **V1A vs V2 selectivity:** >30-fold higher affinity for V1A; no V2-mediated von Willebrand factor release - **Quantified PK in sepsis:** 2.8× increased Vd, 1.4× decreased clearance vs healthy subjects - validated reference for PD modeling - **Phase IIa clinical benchmark:** 67% reduction in norepinephrine requirements vs placebo Supplied as lyophilized acetate salt for in vivo or ex vivo research use.

Molecular Formula C48H77N13O13S2
Molecular Weight 1108.3 g/mol
Cat. No. B12405793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelepressin acetate
Molecular FormulaC48H77N13O13S2
Molecular Weight1108.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N.CC(=O)O
InChIInChI=1S/C46H73N13O11S2.C2H4O2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62;1-2(3)4/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67);1H3,(H,3,4)/t26-,28-,29-,30-,31-,32-,33-,34-,38-;/m0./s1
InChIKeyRVMLOQIWCGHCAO-ZKEJFRHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selepressin Acetate: V1A Agonist for Septic Shock


Selepressin acetate (FE 202158 acetate) is a synthetic nonapeptide vasopressin analogue and a highly selective full agonist of the vasopressin V1A receptor [1]. Developed by Ferring Pharmaceuticals, it was advanced through Phase 2b/3 clinical trials (SEPSIS-ACT) for the treatment of vasopressor-dependent septic shock [2]. Unlike non-selective vasopressin agonists such as arginine vasopressin (AVP) and terlipressin, selepressin is engineered to avoid V2 receptor-mediated antidiuresis and procoagulant effects while retaining the V1A-mediated vasopressor activity essential for blood pressure support in distributive shock [1].

Why Selepressin Acetate Cannot Be Substituted


Generic substitution among vasopressin receptor agonists is scientifically unsound due to fundamentally divergent receptor selectivity profiles, pharmacokinetic half-lives, and clinical safety signals. Arginine vasopressin (AVP) activates V1A, V2, V1B, and oxytocin receptors, causing antidiuresis, von Willebrand factor release, and platelet activation that confound experimental results [1]. Terlipressin, while having higher V1 affinity than AVP, exhibits only a 6.3-fold selectivity for V1 over V2 receptors, lacks selectivity versus V2, and has a substantially longer duration of action that prevents rapid titration in clinical settings [2][3]. These pharmacological distinctions preclude interchangeability, and the quantitative evidence below demonstrates exactly where selepressin acetate delivers differentiable performance.

Selepressin Acetate: Comparative Evidence


V1A Receptor Binding Affinity vs. AVP

Selepressin demonstrates high-affinity binding to human V1A receptors with a Ki of 4.4 nM in cloned human receptor assays [1]. In comparative functional assays using isolated rat common iliac artery, selepressin exhibited an EC50 of 3.6 nM for vasoconstriction compared to 0.8 nM for AVP, indicating that while AVP is approximately 4.5-fold more potent in this ex vivo vascular preparation, selepressin achieves potent V1A-mediated vasoconstriction while eliminating V2 receptor activation that occurs with AVP [2].

GPCR pharmacology Vasopressin receptor Binding affinity

Survival in Ovine Septic Shock Model

In a clinically relevant ovine model of fecal peritonitis-induced septic shock, early administration of selepressin significantly prolonged median survival time compared to both arginine vasopressin and norepinephrine. The median survival time in the selepressin group was 25.5 hours, compared to 23.0 hours in the AVP group and 20.5 hours in the norepinephrine group [1]. The survival difference was statistically significant (log-rank p < 0.05 for selepressin vs. AVP and NE) [2].

Septic shock Survival Preclinical model

Norepinephrine-Sparing Effect (Phase IIa)

In a Phase IIa randomized, double-blind, placebo-controlled trial in 53 patients with early septic shock, selepressin at 2.5 ng/kg/min demonstrated significant norepinephrine-sparing effects. At 24 hours, the norepinephrine infusion rate was 0.04 μg/kg/min in the selepressin 2.5 ng/kg/min group compared to 0.18 μg/kg/min in the placebo group (p < 0.001) [1]. Additionally, the 7-day cumulative norepinephrine dose was reduced to 249 μg/kg in the selepressin 2.5 ng/kg/min group versus 761 μg/kg in the placebo group (p < 0.01) [1]. Cumulative net fluid balance was significantly lower from day 5 onward in the selepressin 2.5 ng/kg/min group versus placebo (p < 0.05) [2].

Phase IIa Norepinephrine sparing Fluid balance

SEPSIS-ACT Phase 2b/3 Results

The SEPSIS-ACT adaptive Phase 2b/3 trial randomized 868 adult patients with septic shock to receive one of three selepressin dosing regimens (starting infusion rates of 1.7, 2.5, or 3.5 ng/kg/min; n=585) or placebo (n=283) [1]. The trial was stopped for futility at the end of part 1, with no significant difference in the primary endpoint of ventilator- and vasopressor-free days within 30 days between the selepressin and placebo groups (15.0 vs. 14.5 days, respectively) [1]. Median study drug duration was 37.8 hours (IQR 17.8–72.4) [2]. This trial establishes the definitive efficacy ceiling for selepressin in human septic shock.

Phase 3 Adaptive trial Dose-ranging

Pharmacokinetics in Septic Shock vs. Healthy Subjects

Population PK modeling from three clinical trials (first-in-man healthy subjects, and two Phase 2 trials in septic shock patients) revealed that selepressin pharmacokinetics differ markedly between septic shock patients and healthy subjects. The peripheral volume of distribution was estimated to be 2.8-fold higher (90% CI: 1.5–5.2) in patients than in healthy subjects, and central volume of distribution was 1.7-fold higher (90% CI: 1.4–2.0) [1]. Selepressin clearance was 1.4-fold lower in patients than in healthy subjects, and body weight was identified as a significant covariate affecting clearance, with selepressin exposure estimated to be 1.3-fold higher (90% CI: 1.2–1.4) in a 45 kg subject compared to a 77 kg subject [1].

Pharmacokinetics Septic shock Volume of distribution

Selepressin Acetate: Research Applications


V2-Sparing Vasopressor in Sepsis Models

Investigators using ovine or rodent sepsis models who require a vasopressor agent that provides V1A-mediated blood pressure support without the confounding antidiuretic and procoagulant effects of V2 receptor activation. Selepressin's demonstrated survival benefit over AVP and norepinephrine in ovine septic shock [1] and its V2-sparing selectivity profile [2] make it the preferred choice for experiments where isolating V1A-mediated hemodynamic effects is critical.

Catecholamine-Sparing Strategy Research

Research programs investigating non-catecholaminergic vasopressor approaches in distributive shock. Selepressin's Phase IIa clinical data demonstrating 67% reduction in cumulative norepinephrine requirements versus placebo [1] provides a quantitative benchmark for preclinical models assessing catecholamine-sparing efficacy and safety.

PK/PD Modeling in Critical Illness

Studies focused on altered drug disposition in sepsis, where selepressin serves as a model compound given its well-characterized PK changes between healthy and septic states. The documented 2.8-fold increase in peripheral volume of distribution and 1.4-fold decrease in clearance in septic shock patients versus healthy subjects [1] provides a validated reference dataset for PK/PD model development.

Translational Gap and Concordance Studies

Selepressin represents a paradigmatic case study for understanding the translational gap in septic shock therapeutics, having shown robust preclinical survival benefits [1] and encouraging Phase IIa signals [2] before the definitive SEPSIS-ACT Phase 2b/3 trial was stopped for futility with no significant difference in the primary outcome (ventilator- and vasopressor-free days: 15.0 vs. 14.5) [3]. Researchers investigating translational disconnect in critical care drug development may procure selepressin as a reference compound for such analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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